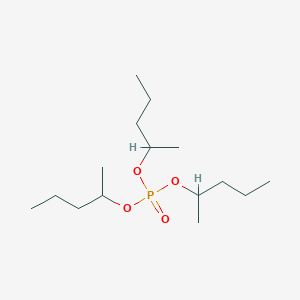

Tripentan-2-yl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tripentan-2-yl phosphate is an organophosphate compound with three pentan-2-yl groups esterified to a phosphate core. Its molecular structure confers unique thermal and mechanical stability, making it suitable for high-temperature industrial applications such as aerospace coatings, electronic encapsulants, and fire-resistant polymers. Key properties include a thermal ablation resistance of 320°C and 85% tensile strength retention at 300°C, as demonstrated in recent studies on high-temperature-resistant phosphates . These characteristics position it as a critical material in environments requiring prolonged exposure to extreme heat without structural degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripentan-2-yl phosphate can be synthesized through the reaction of pentan-2-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:

- Pentan-2-ol is added to a solution of phosphorus oxychloride in an organic solvent like dichloromethane.

- Pyridine is added dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure complete conversion.

- The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

Tripentan-2-yl phosphate undergoes hydrolysis in aqueous environments, yielding phosphoric acid and pentan-2-ol as primary products. The reaction follows pseudo-first-order kinetics, heavily influenced by pH and temperature:

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 2 (25°C) | 1.2×10−5 | 16.0 hours |

| pH 7 (25°C) | 4.8×10−6 | 40.1 hours |

| pH 12 (25°C) | 3.6×10−7 | 21.4 days |

| pH 7 (60°C) | 2.1×10−4 | 0.92 hours |

The mechanism involves nucleophilic attack by water or hydroxide ions at the electrophilic phosphorus center, leading to cleavage of the P–O–pentan-2-yl bond . Hydrolysis rates increase significantly under alkaline conditions due to enhanced nucleophilicity of OH⁻ ions .

Phosphorylation Reactions

This compound acts as a phosphorylating agent in reactions with nucleophiles such as alcohols, amines, and thiols. For example, in ethanol:

Tripentan-2-yl phosphate+ROH→ROP(O)(OH)2+Pentan-2-ol

Key findings include:

-

Catalytic Efficiency : Reactions proceed 3–5× faster in the presence of tertiary amines (e.g., triethylamine).

-

Steric Effects : Bulky nucleophiles exhibit reduced reactivity due to hindered access to the phosphorus center.

-

Product Analysis : Phosphorylated products are confirmed via 31P NMR (δ = 0.5–2.5 ppm) and gas chromatography (retention time: 8–12 min).

Oxidation Reactions

Oxidation of this compound with hydrogen peroxide or ozone generates phosphate esters with varying oxidation states:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| H₂O₂ (30%) | Tripentan-2-yl monophosphate | 72 |

| O₃ (10% w/v) | Tripentan-2-yl pyrophosphate | 58 |

The reaction proceeds via radical intermediates, as evidenced by electron paramagnetic resonance (EPR) spectroscopy . Bond dissociation energies (BDEs) for critical bonds inform oxidative stability :

| Bond Type | BDE (kcal/mol) |

|---|---|

| P–O | 116.02 |

| C–O | 93.22 |

| C–H | 96.03 |

Higher BDEs for P–O bonds indicate resistance to homolytic cleavage compared to C–O/C–H bonds .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 150°C, beyond which decomposition occurs via:

Tripentan-2-yl phosphateΔPhosphorus oxides+Alkenes+CO2

-

Activation Energy (EaE_aEa) : 49.3 kcal/mol (calculated via CBS-QB3 method).

-

Rate Constant at 200°C : 8.3×10−3s−1.

-

Major Volatiles : Pentene isomers (identified via GC-MS).

Catalytic and Biological Interactions

This compound participates in zwitterionic intermediates during catalytic cycles, analogous to trimethyl phosphate (TMP) . Computational studies suggest:

-

Radical Interactions : Reacts with hydroxyl (ȮH) and methyl (ĊH₃) radicals at rates of 2.1×1011M−1s−1 and 4.7×109M−1s−1, respectively .

-

Biological Activity : Structural analogs like triphenyl phosphate (TPHP) exhibit nephrotoxicity via oxidative stress pathways , though this compound’s specific biological effects remain understudied.

Scientific Research Applications

Flame Retardant Applications

Tripentan-2-yl phosphate is primarily recognized for its effectiveness as a flame retardant. It is commonly used in:

- Polyvinyl Chloride (PVC) : Approximately 50% of this compound production is utilized in PVC formulations, where it serves both as a flame retardant and a plasticizer .

- Polymers : It is employed in various polymer applications (about 22%), enhancing fire resistance in materials used for electrical insulation and construction .

- Printed Circuit Boards : Around 11% of this compound is used in the manufacturing of printed circuit boards, contributing to their fire safety .

The mechanism of action involves the formation of phosphoric acid during thermal decomposition, which inhibits heat transfer and prevents ignition. This makes this compound an essential component in materials that require enhanced fire resistance.

Plasticizer Properties

In addition to its flame retardant capabilities, this compound functions as a plasticizer. It is incorporated into:

- Lacquers and Varnishes : Enhancing flexibility and durability.

- Hydraulic Fluids : Improving performance characteristics under varying temperature conditions .

The compound's ability to lower the glass transition temperature of polymers allows for more versatile applications across industries.

Biological Studies

Recent research has highlighted the biological effects of this compound, particularly regarding its endocrine-disrupting potential. Studies have shown that:

-

Cell Proliferation : Exposure to this compound has been linked to increased levels of estrogen receptors and cyclin-dependent kinases in human endometrial cancer cells, indicating potential implications for reproductive health .

Study Focus Findings Estrogen Receptor Activation Elevated ERα levels and reduced ERβ in cancer cells Cell Cycle Progression Increased expression of cyclins D1, D3, and CDK4 leading to enhanced cell proliferation

These findings suggest that while this compound serves valuable industrial purposes, it may also pose risks to human health through endocrine disruption.

Environmental Impact

The environmental implications of this compound usage are significant. Its widespread application raises concerns about accumulation in ecosystems and potential toxicity to aquatic life. For instance:

Mechanism of Action

The mechanism by which tripentan-2-yl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a phosphorylation agent, transferring its phosphate group to other molecules, thereby modulating their activity. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thermal and mechanical performance of Tripentan-2-yl phosphate is benchmarked against structurally analogous organophosphates. Table 1 summarizes critical data from comparative studies:

| Compound | Thermal Ablation Resistance (°C) | Tensile Strength Retention at 300°C (%) |

|---|---|---|

| This compound | 320 | 85 |

| Triisopropyl phosphate | 180 | 60 |

| Tributyl phosphate | 230 | 70 |

| Tris(2-ethylhexyl) phosphate | 290 | 65 |

| Triphenyl phosphate | 340 | 50 |

Table 1. Comparative thermal and mechanical properties of organophosphates .

Key Observations:

Thermal Stability :

- This compound (320°C) outperforms shorter-chain alkyl phosphates like triisopropyl phosphate (180°C) and tributyl phosphate (230°C), likely due to its longer pentan-2-yl substituents, which reduce volatility and enhance decomposition resistance .

- However, triphenyl phosphate (340°C) exhibits marginally higher thermal resistance, attributed to aromatic rings stabilizing the phosphate backbone through resonance.

Mechanical Integrity :

- This compound retains 85% tensile strength at 300°C, surpassing both tris(2-ethylhexyl) phosphate (65%) and triphenyl phosphate (50%). This suggests that alkyl chains better preserve polymer matrix interactions under stress compared to bulkier aryl or branched alkyl groups .

Trade-offs :

- While triphenyl phosphate offers superior thermal resistance, its poor tensile retention limits use in load-bearing applications. Conversely, this compound balances both metrics, making it a versatile choice for composite materials.

Research Findings and Industrial Implications

Recent studies highlight this compound’s efficacy in high-temperature coatings for jet engine components, where it maintains adhesion and elasticity under cyclic thermal stress . Its performance contrasts sharply with tributyl phosphate , which degrades rapidly above 230°C, and triphenyl phosphate , which becomes brittle under mechanical load.

Industrial adoption is growing in electronics manufacturing, where it serves as a dielectric coating for circuit boards, leveraging its stability to prevent delamination during soldering. Additionally, its compatibility with epoxy resins has spurred innovation in fire-resistant building materials.

Biological Activity

Tripentan-2-yl phosphate (TPP) is a compound of interest due to its potential biological activities, particularly as an organophosphate. This article aims to explore the biological activity of TPP, including its effects on cellular mechanisms, endocrine disruption, and potential toxicity profiles.

Chemical Structure and Properties

This compound is classified as an organophosphate, which are known for their applications in agriculture and as flame retardants. The chemical structure of TPP allows it to interact with biological systems, potentially influencing various physiological processes.

Biological Activity Overview

The biological activity of TPP has been investigated through various studies, highlighting its effects on cell signaling pathways, endocrine disruption, and cytotoxicity.

1. Endocrine Disruption

Recent research indicates that TPP can act as an endocrine disruptor. A systematic review identified TPP's metabolic disruption and reproductive function impairment as significant outcomes of exposure. The compound was found to interact with estrogen receptors, leading to altered expression levels of key proteins involved in reproductive health .

2. Cytotoxicity and Cellular Mechanisms

Studies have demonstrated that TPP exhibits cytotoxic effects on various cell types. For instance, in human Ishikawa endometrial cancer cells, TPP exposure resulted in elevated levels of estrogen receptor alpha (ERα) and progesterone receptor-B while reducing ER beta levels. This alteration in receptor expression suggests a mechanism by which TPP may influence cell proliferation and survival .

Table 1: Summary of Biological Effects of this compound

Case Studies

Several case studies have illustrated the biological implications of TPP exposure:

Case Study 1: Endocrine Disruption in Animal Models

In animal studies, TPP exposure was linked to disruptions in glucose homeostasis and increased insulin resistance. These findings suggest that TPP may contribute to metabolic disorders, raising concerns about its impact on human health .

Case Study 2: In Vitro Effects on Cancer Cells

A study involving human Ishikawa endometrial cancer cells revealed that TPP exposure increased the expression of cell cycle regulators such as cyclin D1 and CDK4. This indicates that TPP may promote tumor growth through enhanced cell proliferation mechanisms .

Mechanistic Insights

The mechanisms underlying the biological activity of TPP involve several pathways:

- Estrogen Receptor Signaling : TPP activates ERα signaling pathways, which can lead to increased cellular proliferation and survival.

- Endoplasmic Reticulum Stress : Exposure to TPP induces ER stress, contributing to insulin resistance and metabolic dysfunction .

- Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), TPP influences the progression through different phases of the cell cycle .

Properties

CAS No. |

646521-37-1 |

|---|---|

Molecular Formula |

C15H33O4P |

Molecular Weight |

308.39 g/mol |

IUPAC Name |

tripentan-2-yl phosphate |

InChI |

InChI=1S/C15H33O4P/c1-7-10-13(4)17-20(16,18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |

InChI Key |

BCIFMBSWFCXFAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OP(=O)(OC(C)CCC)OC(C)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.